molecular formula C12H9N3O B13709428 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile

3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile

Cat. No.: B13709428
M. Wt: 211.22 g/mol
InChI Key: FDTFZVSJPVTTFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile typically involves the reaction of 3-(1-imidazolyl)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Imidazolyl)benzaldehyde: A precursor in the synthesis of 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile.

    3-(1-Imidazolyl)benzonitrile: A structurally similar compound with a nitrile group directly attached to the phenyl ring.

    3-(1-Imidazolyl)phenylacetonitrile: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-(3-imidazol-1-ylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C12H9N3O/c13-5-4-12(16)10-2-1-3-11(8-10)15-7-6-14-9-15/h1-3,6-9H,4H2

InChI Key

FDTFZVSJPVTTFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C(=O)CC#N

Origin of Product

United States

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